molecular formula C21H33N3O3S B12813496 tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B12813496
M. Wt: 407.6 g/mol
InChI Key: SJTXQQDUCNHTOR-WPUOIDIFSA-N
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Description

tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butylsulfinyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfinyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and developing therapeutic agents.

Medicine

In medicine, tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate has potential applications in drug discovery and development. Its unique structure and reactivity can be harnessed to design new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require high stability and performance.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate: This compound itself serves as a reference point for comparison.

    tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate analogs: These analogs may have slight modifications in their structure, leading to differences in reactivity and biological activity.

Uniqueness

The uniqueness of tert-Butyl (S)-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate lies in its spirocyclic structure and the presence of both tert-butylsulfinyl and tert-butyl groups. These features contribute to its distinct chemical properties and make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H33N3O3S

Molecular Weight

407.6 g/mol

IUPAC Name

tert-butyl (5S)-5-(tert-butylsulfinylamino)spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H33N3O3S/c1-19(2,3)27-18(25)24-12-9-21(10-13-24)14-16-15(8-7-11-22-16)17(21)23-28(26)20(4,5)6/h7-8,11,17,23H,9-10,12-14H2,1-6H3/t17-,28?/m1/s1

InChI Key

SJTXQQDUCNHTOR-WPUOIDIFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=CC=N3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC=N3

Origin of Product

United States

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